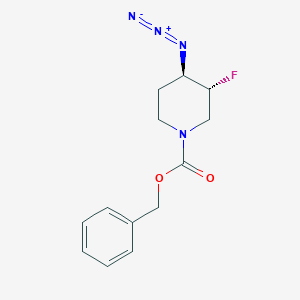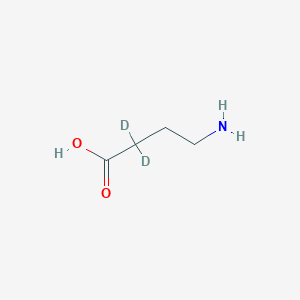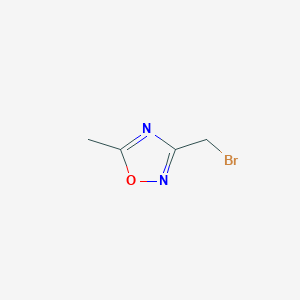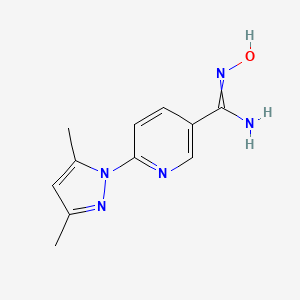
2-苄氧甲基-1,3,4-噁二唑
描述
2-Benzyloxymethyl-1,3,4-oxadiazole is a chemical compound with the molecular formula C10H10N2O2. It’s part of the 1,3,4-oxadiazole family, which are essential building blocks in medicinal chemistry . These compounds have been incorporated in several medicines and have shown outstanding biological activity .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including 2-Benzyloxymethyl-1,3,4-oxadiazole, involves several routes. A classical route involves the cyclization of N,N’-diacylhydrazines in the presence of various dehydrating agents . Other methods involve oxidative cyclization of hydrazones under oxidative conditions .Molecular Structure Analysis
1,3,4-Oxadiazoles, including 2-Benzyloxymethyl-1,3,4-oxadiazole, are five-membered heterocyclic compounds with two nitrogen atoms and one oxygen atom . They exist in four regioisomeric forms .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles are diverse. For instance, the cyclization of N,N’-diacylhydrazines in the presence of various dehydrating agents is a common synthetic route . Oxidative cyclization of hydrazones under oxidative conditions is another common protocol for the synthesis of these heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary widely. They are known for their good film-forming capabilities, high thermal stabilities, good mechanical, and excellent optoelectronic properties .科学研究应用
绿色合成方法
2-芳基-1,3,4-噁二唑,包括2-苄氧甲基-1,3,4-噁二唑衍生物,已经使用环保的方法合成。一个显著的例子是在水上,无催化剂,室温下构建2-芳基-1,3,4-噁二唑衍生物。这种方法以其高产率、简便的纯化、水作为反应介质、能源效率和无催化剂的特点而著称,使其成为一种绿色和可持续的方法(Zhu et al., 2015)。
合成和抗菌研究
对2-苄氧甲基-1,3,4-噁二唑衍生物的合成和抗菌性能进行了广泛研究。例如,合成了N-取代衍生物并进行了光谱分析和抗菌研究,展示了这些化合物的生物活性(Khalid et al., 2016)。
杀虫活性
已经研究了具有杀虫性能的1,3,4-噁二唑的设计和合成。例如,2-(5-(三氟甲基)吡啶氧甲基)-1,3,4-噁二唑对某些害虫显示出显著的杀虫活性,突显了它们在农业应用中的潜在用途(Cao et al., 2002)。
缓蚀
已经研究了噁二唑衍生物在缓蚀中的应用。新合成的噁二唑衍生物在抑制弱酸性环境中的钢铁腐蚀方面表现出高效率。这突显了它们在工业应用中的潜在用途,特别是在材料保护和保存领域(Kalia et al., 2020)。
乙酰胆碱酯酶抑制剂
已经对1,3,4-噁二唑衍生物作为乙酰胆碱酯酶抑制剂进行了研究。这些化合物在抑制乙酰胆碱酯酶酶方面显示出有希望的结果,表明它们在神经退行性疾病的潜在治疗应用(Kamal et al., 2013)。
抗惊厥活性
已经合成并评估了某些1,3,4-噁二唑衍生物,包括具有2-苄氧甲基结构的化合物,用于其抗惊厥性能。这些研究表明它们在新型抗惊厥药物的开发中的潜在用途(Zarghi et al., 2005)。
作用机制
Target of Action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Mode of Action
It is known that oximes, which are similar to oxadiazoles, form in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It is known that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Result of Action
It is known that 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
生化分析
Biochemical Properties
2-Benzyloxymethyl-1,3,4-oxadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as 3-hydroxykynurenine transaminase, which is part of the kynurenine pathway . Additionally, 2-Benzyloxymethyl-1,3,4-oxadiazole can bind to proteins and nucleic acids, affecting their structural conformation and biological activity .
Cellular Effects
2-Benzyloxymethyl-1,3,4-oxadiazole exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated anticancer activity by inducing cytotoxicity in several tumor cell lines . It can also affect cell proliferation, apoptosis, and differentiation, thereby impacting overall cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of 2-Benzyloxymethyl-1,3,4-oxadiazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of enzymes such as 3-hydroxykynurenine transaminase by binding to its active site . Additionally, 2-Benzyloxymethyl-1,3,4-oxadiazole can interact with nucleic acids, influencing transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzyloxymethyl-1,3,4-oxadiazole can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Benzyloxymethyl-1,3,4-oxadiazole remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2-Benzyloxymethyl-1,3,4-oxadiazole vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticonvulsant activity . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with varying dosages .
Metabolic Pathways
2-Benzyloxymethyl-1,3,4-oxadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes such as 3-hydroxykynurenine transaminase, affecting the kynurenine pathway . This interaction can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Benzyloxymethyl-1,3,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biological activity and therapeutic potential .
Subcellular Localization
2-Benzyloxymethyl-1,3,4-oxadiazole exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
2-(phenylmethoxymethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-4-9(5-3-1)6-13-7-10-12-11-8-14-10/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRWGGSQBLEZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)




![4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1374944.png)




![tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1374952.png)

![4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1374955.png)